![molecular formula C13H7BrFNS B13462534 4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile](/img/structure/B13462534.png)
4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile is an organic compound with the molecular formula C13H7BrFNS It is characterized by the presence of a bromophenyl group, a fluorobenzonitrile group, and a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and the nitrile group can be reduced to an amine.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck or Sonogashira coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield an aniline derivative, while oxidation of the sulfanyl group would produce a sulfoxide or sulfone.
Applications De Recherche Scientifique
4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile has several applications in scientific research:
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The presence of the bromophenyl and fluorobenzonitrile groups suggests potential interactions with enzymes or receptors involved in biological processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile can be compared with other similar compounds, such as:
4-[(4-Bromophenyl)sulfanyl]-3-fluorobenzonitrile: Similar structure but with a different position of the bromine atom.
4-[(3-Bromophenyl)sulfanyl]-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
4-[(3-Bromophenyl)sulfanyl]-3-methylbenzonitrile: Similar structure but with a methyl group instead of fluorine.
These compounds share similar chemical properties but may exhibit different reactivities and biological activities due to the variations in their substituents .
Propriétés
Formule moléculaire |
C13H7BrFNS |
|---|---|
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
4-(3-bromophenyl)sulfanyl-3-fluorobenzonitrile |
InChI |
InChI=1S/C13H7BrFNS/c14-10-2-1-3-11(7-10)17-13-5-4-9(8-16)6-12(13)15/h1-7H |
Clé InChI |
YEWGAUOLYZOLSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)SC2=C(C=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid](/img/structure/B13462452.png)
![Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate](/img/structure/B13462460.png)
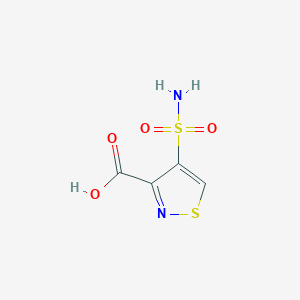
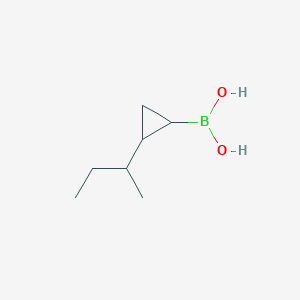
![[3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B13462476.png)
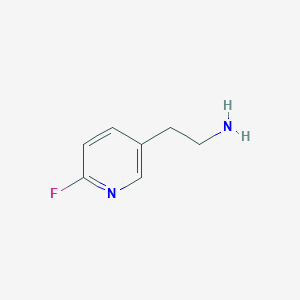
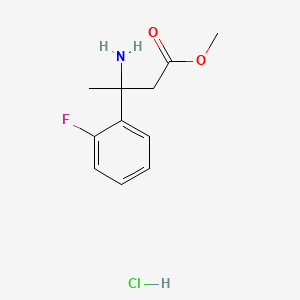
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)
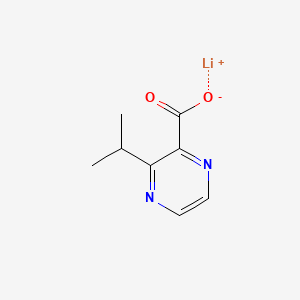
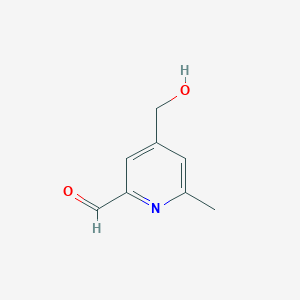
![methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13462531.png)
![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13462541.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)

